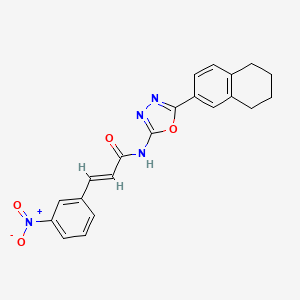

(E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Vue d'ensemble

Description

(E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a tetrahydronaphthalenyl moiety, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes:

Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the tetrahydronaphthalenyl group: This step often involves a Friedel-Crafts acylation reaction.

Introduction of the nitrophenyl group: This can be done via nitration of a phenyl precursor.

Formation of the acrylamide linkage: This is typically achieved through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential antimicrobial and anticancer properties.

- May act as a probe in biochemical assays due to its unique structural features.

Industry:

- Potential applications in the development of new materials, such as polymers or dyes.

- Could be used in the design of organic electronic devices due to its conjugated system.

Mécanisme D'action

The biological activity of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is likely mediated through interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparaison Avec Des Composés Similaires

(E)-3-(3-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide: Lacks the tetrahydronaphthalenyl group.

(E)-3-(3-nitrophenyl)-N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide: Contains a methyl-substituted phenyl group instead of the tetrahydronaphthalenyl moiety.

Uniqueness:

- The presence of the tetrahydronaphthalenyl group in (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide imparts unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

Activité Biologique

The compound (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Acrylamide moiety : Known for its role in various biological activities.

- Nitrophenyl group : Often associated with enhanced biological activity and serves as a pharmacophore.

- Tetrahydronaphthalene and oxadiazole rings : Contribute to the compound's unique properties and interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the nitrophenyl and oxadiazole moieties exhibit significant anticancer properties. For instance:

- Antiproliferative Effects : The compound was tested against various cancer cell lines, including pancreatic (PACA2) and lung carcinoma (A549) cells. Results indicated moderate to strong antiproliferative effects, with IC50 values suggesting effective cytotoxicity at relatively low concentrations .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. Molecular docking studies revealed that the compound interacts with specific proteins involved in cell survival pathways, leading to programmed cell death .

- Structure-Activity Relationship (SAR) : The presence of the nitrophenyl group significantly enhances the anticancer activity. SAR studies indicate that modifications to the oxadiazole ring can further optimize potency .

Antioxidant Properties

In addition to its anticancer effects, the compound has shown promising antioxidant activity:

- Radical Scavenging Activity : The ability to scavenge free radicals was assessed using various assays, demonstrating that the compound can effectively reduce oxidative stress in cellular models .

- Protective Effects : These antioxidant properties may contribute to its overall therapeutic potential by protecting normal cells from oxidative damage during cancer treatment.

Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

- Study on 1,3,4-Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for anticancer activity. Compounds similar to our target showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453) when combined with standard chemotherapeutics like Imatinib .

- In Vivo Studies : Animal models treated with nitrophenyl-containing compounds displayed reduced tumor growth rates compared to control groups. These findings support the potential application of such compounds in clinical settings for cancer treatment .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3-nitrophenyl derivatives with oxadiazole-containing precursors. The structural integrity and purity of the synthesized compound are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide. For instance:

- Mechanism of Action : Compounds featuring nitrophenyl and oxadiazole moieties have shown to induce apoptosis in cancer cell lines. The presence of the nitrophenyl group is particularly noted for enhancing cytotoxicity against various cancer types through mechanisms such as tubulin polymerization inhibition and reactive oxygen species generation .

- Case Studies : In vitro studies demonstrated that derivatives with similar structural features exhibited moderate to strong activity against pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines. These compounds were evaluated using MTT assays to determine their IC50 values, indicating significant potential for further development as anticancer agents .

Antioxidant Properties

The antioxidant capabilities of this class of compounds are also noteworthy:

- Evaluation : Antioxidant activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Compounds with oxadiazole scaffolds have shown promising results in neutralizing free radicals, thereby protecting cells from oxidative stress .

- Potential Benefits : The incorporation of antioxidant properties can enhance the therapeutic profile of anticancer drugs by reducing side effects associated with oxidative damage during chemotherapy.

Propriétés

IUPAC Name |

(E)-3-(3-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c26-19(11-8-14-4-3-7-18(12-14)25(27)28)22-21-24-23-20(29-21)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13H,1-2,5-6H2,(H,22,24,26)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJNQSNJTHADNZ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.